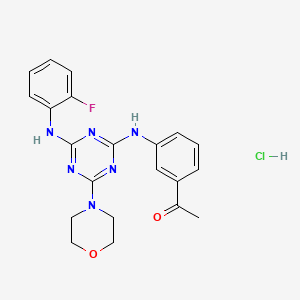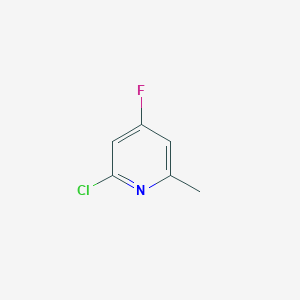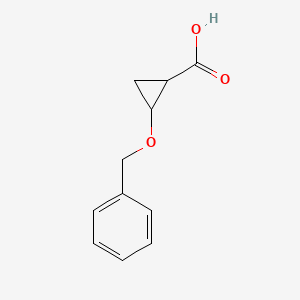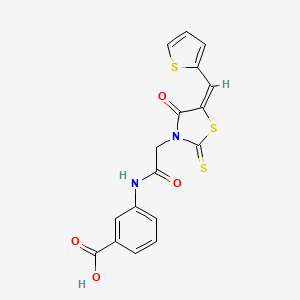![molecular formula C18H17ClN2OS B2997056 (4-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 862826-85-5](/img/structure/B2997056.png)
(4-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Impact and Degradation
Chlorinated compounds, including chlorophenols, have been extensively studied for their environmental impact, particularly their persistence and toxicity. Research indicates that chlorophenols can act as precursors to dioxins and are known for their bioaccumulation potential. Studies have focused on the degradation pathways of such compounds, highlighting the importance of microbial action and advanced oxidation processes for their removal from the environment (Peng et al., 2016). Understanding the environmental fate of "(4-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" could involve similar studies to assess its persistence, potential for bioaccumulation, and effective degradation methods.
Analytical Detection and Monitoring
The detection and quantification of chlorinated compounds in environmental samples are crucial for monitoring their distribution and concentration. Techniques such as High-Performance Liquid Chromatography (HPLC) have been employed for the analysis of basic drugs and potentially, by extension, chlorinated compounds in forensic science (Flanagan et al., 2001). Applying similar analytical methodologies could be essential for tracking the presence and concentrations of "(4-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" in various matrices.
Toxicological Assessment
The toxic effects of chlorophenols on aquatic organisms highlight the potential ecological risks associated with chlorinated compounds. Studies have shown that chlorophenols can induce oxidative stress, disrupt the endocrine system, and affect the immune response in fish (Ge et al., 2017). Toxicological assessments of "(4-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" could explore similar pathways to understand its impact on aquatic and terrestrial organisms.
Bioremediation Applications
Research into the applications of redox mediators in conjunction with oxidoreductive enzymes offers promising strategies for the degradation of organic pollutants, including chlorinated compounds. Such approaches enhance the efficiency of enzymatic degradation, presenting a viable method for the treatment of pollutants in wastewater (Husain & Husain, 2007). Investigating the bioremediation potential of "(4-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" could involve exploring similar enzymatic pathways and redox mediators to achieve effective degradation.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-4-2-3-5-15(13)12-23-18-20-10-11-21(18)17(22)14-6-8-16(19)9-7-14/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTKYSZQKOICGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)
![(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2996981.png)



![Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2996988.png)
![3-(3-Bromophenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2996989.png)


![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2996993.png)

![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2996995.png)